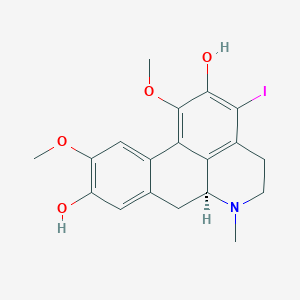
3-Iodoboldine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodoboldine is a halogenated derivative of boldine, an alkaloid primarily obtained from the leaves and bark of the Chilean boldo tree (Peumus boldus). Boldine belongs to the aporphine alkaloid class and exhibits a wide range of pharmacological effects, including antioxidant, anticancer, hepatoprotective, neuroprotective, and anti-diabetic properties .
Preparation Methods
The synthesis of 3-Iodoboldine involves the iodination of boldine. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction typically occurs in trifluoroacetic acid, where boldine is treated with a 2:1 ratio of NIS to boldine, resulting in the formation of this compound . This method ensures selective iodination at the C-3 position of the boldine molecule.
Chemical Reactions Analysis
3-Iodoboldine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Iodoform Reaction: This compound can undergo the iodoform reaction, where it reacts with iodine and an alkaline solution to form a yellow precipitate of triiodomethane (iodoform)
Common reagents used in these reactions include iodine, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Iodoboldine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other halogenated derivatives and complex organic molecules.
Biology: The compound’s interactions with various biological receptors make it a valuable tool in studying receptor-ligand interactions.
Medicine: Due to its pharmacological properties, this compound is investigated for its potential therapeutic effects, particularly in neuroprotection and anticancer activity
Industry: It is used in the development of new drugs and therapeutic agents, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Iodoboldine involves its interaction with various molecular targets and pathways. It exhibits potent free radical scavenging activity, reducing oxidative stress and preventing neuronal damage. The compound also interacts with serotonergic, dopaminergic, opioid, and cholinergic receptors, influencing neurobehavioral functions . Additionally, it has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), contributing to its neuroprotective effects .
Comparison with Similar Compounds
3-Iodoboldine can be compared with other halogenated derivatives of boldine, such as 3-chloroboldine and 3-bromoboldine. These compounds share similar structural features but differ in their halogen atoms, which influence their chemical reactivity and biological activity . For instance, this compound has a higher affinity for D1 dopaminergic receptors compared to its chlorinated and brominated counterparts .
Similar Compounds
- 3-Chloroboldine
- 3-Bromoboldine
- 3,8-Dichloroboldine
- 3,8-Dibromoboldine
These compounds highlight the unique properties of this compound, particularly its selective receptor affinity and potent pharmacological effects.
Properties
Molecular Formula |
C19H20INO4 |
|---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
(6aS)-3-iodo-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol |
InChI |
InChI=1S/C19H20INO4/c1-21-5-4-10-15-12(21)6-9-7-13(22)14(24-2)8-11(9)16(15)19(25-3)18(23)17(10)20/h7-8,12,22-23H,4-6H2,1-3H3/t12-/m0/s1 |
InChI Key |
YCBIBKGMUXWRRT-LBPRGKRZSA-N |
Isomeric SMILES |
CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4C3=C(C(=C2I)O)OC)OC)O |
Canonical SMILES |
CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2I)O)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


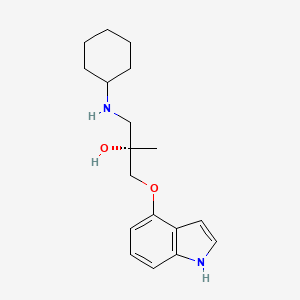

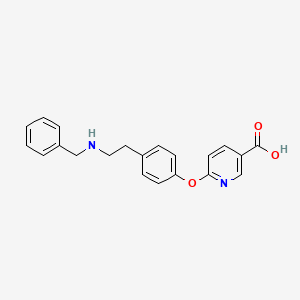
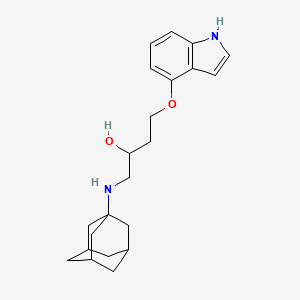
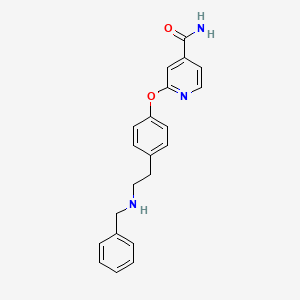
![2-[4-(2-Benzylaminoethyl)phenoxy]nicotinamide](/img/structure/B10794433.png)
![6-Benzyl-2-methoxy-8-phenethyl-6,8-diaza-bicyclo[3.2.2]nonane](/img/structure/B10794438.png)
![(2R)-6-benzyl-8-methyl-2-phenylmethoxy-6,8-diazabicyclo[3.2.2]nonane](/img/structure/B10794446.png)
![6-Benzyl-2-(benzyloxy)-8-phenethyl-6,8-diaza-bicyclo[3.2.2]nonane](/img/structure/B10794448.png)

![6-Benzyl-8-butyl-2-methoxy-6,8-diaza-bicyclo[3.2.2]nonane](/img/structure/B10794453.png)
![6-Benzyl-2-(benzyloxy)-8-butyl-6,8-diaza-bicyclo[3.2.2]nonane](/img/structure/B10794454.png)
![3-Methyl-2-((R)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl)-phenol](/img/structure/B10794464.png)
![(S)-3-iodo-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B10794475.png)
